molecular formula C16H22N6O3 B2571587 N1-isopentyl-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1013889-66-1

N1-isopentyl-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2571587
CAS No.: 1013889-66-1
M. Wt: 346.391
InChI Key: DYQWNCPMZWQTEY-UHFFFAOYSA-N
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Description

N1-isopentyl-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Studies demonstrate the synthesis and detailed characterization of pyrazole derivatives, utilizing techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These efforts aim to elucidate the chemical structures and optimize the properties of compounds for potential therapeutic applications. One notable study outlined the synthesis of pyrimidine-linked pyrazole heterocyclics, focusing on their preparation methods and structural determination through various spectroscopic analyses (Titi et al., 2020).

Biological Activities

The biological activity of pyrazole derivatives spans antitumor, antifungal, and antibacterial effects. Research indicates that these compounds exhibit significant biological activities, which are confirmed through various in vitro studies. For instance, certain synthesized pyrazolo[3,4-d]pyrimidine analogs were evaluated for their inhibitory properties against acetylcholinesterase and carbonic anhydrase, showing promising results for potential pharmacological use (Aydin, Anil, & Demir, 2021). Moreover, the cytotoxic and antimicrobial potentials of these compounds have been assessed, revealing moderate activity against selected microbial strains and cancer cell lines (Farag, Kheder, & Mabkhot, 2009).

Drug Design and Discovery

Pyrazole derivatives are also explored in the context of drug design and discovery, particularly for cognitive disorders. The design and synthesis of selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have been reported, demonstrating the compounds' utility in enhancing cognitive functions and offering new avenues for treating neurological conditions (Verhoest et al., 2012).

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-9(2)5-6-17-14(24)15(25)19-12-7-11(4)21-22(12)16-18-10(3)8-13(23)20-16/h7-9H,5-6H2,1-4H3,(H,17,24)(H,19,25)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQWNCPMZWQTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.